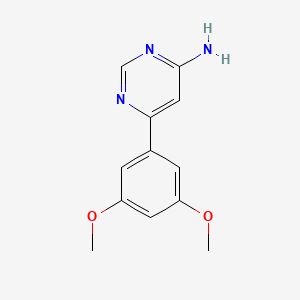

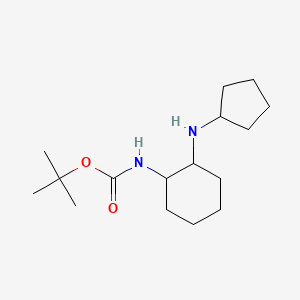

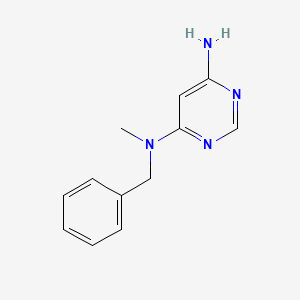

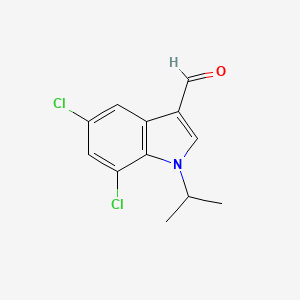

![molecular formula C12H10ClNO2 B1470036 1-[(3-氯苯基)甲基]-1H-吡咯-3-羧酸 CAS No. 1500640-74-3](/img/structure/B1470036.png)

1-[(3-氯苯基)甲基]-1H-吡咯-3-羧酸

描述

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring1.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. These properties can be determined through various experimental techniques.

科学研究应用

生物催化剂抑制

包括结构类似于1-[(3-氯苯基)甲基]-1H-吡咯-3-羧酸的羧酸在生物催化剂抑制方面显示出潜力。它们可以在低于期望产量的浓度下对微生物如大肠杆菌和酿酒酵母产生抑制作用,影响微生物的内部pH和细胞膜完整性。了解这些机制可以帮助工程更强健的微生物菌株用于工业应用(Jarboe, Royce, & Liu, 2013)。

环境影响

与1-[(3-氯苯基)甲基]-1H-吡咯-3-羧酸结构相似的氯酚的环境后果已经得到广泛审查。氯酚,包括3-氯酚,以其对哺乳动物和水生生物的中等毒性效应而闻名,并且在长期暴露下对鱼类表现出相当的毒性。了解它们的环境影响可以指导更安全的化学处理和处置实践(Krijgsheld & Gen, 1986)。

致癌物代谢

关于人类尿液致癌物代谢物的研究,包括来自烟草的代谢物,突显了了解类似于1-[(3-氯苯基)甲基]-1H-吡咯-3-羧酸的化合物可能如何代谢并导致致癌结果的重要性。这样的研究对评估与暴露于这类化合物相关的潜在风险至关重要(Hecht, 2002)。

农业中的乙烯抑制

对1-甲基环丙烯(1-MCP)作为乙烯作用抑制剂的研究超过100项研究突显了类似于1-[(3-氯苯基)甲基]-1H-吡咯-3-羧酸的化合物在农业应用中的潜力。了解这些化合物如何抑制乙烯效应的机制可以推动后期技术的进步,延长水果、蔬菜和花卉作物的货架寿命(Blankenship & Dole, 2003)。

安全和危害

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or reactive. Proper handling and disposal procedures should be followed to ensure safety4.

未来方向

The future directions in the study of pyrrole compounds and their derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs with improved efficacy and safety profiles.

Please note that this information is quite general and may not apply directly to “1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid”. For more specific information, further research or consultation with a chemistry professional may be necessary.

属性

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSSUVOQXXKJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。